

# The Anorectic Agent Clortermine: A Technical and Historical Review

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Clortermine**

Cat. No.: **B1669244**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Clortermine**, a sympathomimetic amine of the amphetamine class, was developed in the 1960s by Ciba as an anorectic agent for the short-term management of obesity. As the 2-chloro analogue of the widely known appetite suppressant phentermine, **Clortermine** was designed to reduce food intake and thereby promote weight loss. This technical guide provides a comprehensive overview of the historical development of **Clortermine**, detailing its mechanism of action, synthesis, and the preclinical and clinical evidence supporting its anorectic effects. Due to the limited availability of detailed historical data specifically for **Clortermine**, this guide incorporates information from closely related compounds to provide a broader context for its pharmacological profile and experimental evaluation.

## Physicochemical Properties and Synthesis

**Clortermine**, chemically known as 1-(2-chlorophenyl)-2-methylpropan-2-amine, is a chiral compound. Its hydrochloride salt was the form utilized in pharmaceutical preparations.

Table 1: Physicochemical Properties of **Clortermine**

| Property          | Value                                                                |
|-------------------|----------------------------------------------------------------------|
| Molecular Formula | C <sub>10</sub> H <sub>14</sub> ClN                                  |
| Molecular Weight  | 183.68 g/mol                                                         |
| IUPAC Name        | 1-(2-chlorophenyl)-2-methylpropan-2-amine                            |
| Appearance        | Not specified (likely a crystalline solid as the hydrochloride salt) |
| Solubility        | Not specified                                                        |

## Synthesis of Clortermine Hydrochloride

While a specific, detailed experimental protocol for the industrial synthesis of **Clortermine** is not readily available in the public domain, a plausible synthetic route can be inferred from general methods for the synthesis of phentermine and its derivatives. A likely pathway involves the reductive amination of a ketone precursor.

### Proposed Synthetic Pathway:

A probable synthesis route for **Clortermine** hydrochloride begins with the Friedel-Crafts acylation of chlorobenzene with isobutyryl chloride to form the ketone intermediate, 1-(2-chlorophenyl)-2-methylpropan-1-one. This ketone then undergoes reductive amination, where it reacts with an amine source, such as ammonia, in the presence of a reducing agent to form the primary amine, **Clortermine**. The final step involves the treatment of the free base with hydrochloric acid to yield the hydrochloride salt.



[Click to download full resolution via product page](#)

A plausible synthetic route for **Clortermine** Hydrochloride.

# Mechanism of Action: A Focus on Monoamine Release

**Clortermine**'s anorectic effect is primarily attributed to its action as a monoamine releasing agent, specifically impacting norepinephrine and serotonin systems in the central nervous system. Unlike its close relative phentermine, which is a norepinephrine-dopamine releasing agent, **Clortermine** is thought to have a less pronounced effect on dopamine release. This distinction is significant, as it may influence the compound's side-effect profile and abuse potential.

The proposed mechanism involves **Clortermine** being taken up into presynaptic nerve terminals by monoamine transporters (NET and SERT). Once inside the neuron, it disrupts the vesicular storage of norepinephrine and serotonin, leading to an increase in their cytoplasmic concentrations and subsequent reverse transport out of the neuron and into the synaptic cleft. The elevated levels of these neurotransmitters in the hypothalamus, a key brain region for appetite regulation, are believed to mediate the feeling of satiety and reduce food intake.



[Click to download full resolution via product page](#)

Clortermine's action as a monoamine releasing agent.

## Preclinical Pharmacology

Preclinical studies are essential to determine the efficacy and safety of a new drug candidate. For an anorectic agent like **Clortermine**, these studies would have focused on its effects on

food intake and body weight in animal models of obesity.

## Experimental Protocols

### In Vivo Assessment of Anorectic Activity:

A standard protocol to assess the anorectic activity of a compound like **Clortermine** in a rodent model would involve the following steps:

- Animal Model: Diet-induced obese (DIO) rats or mice are commonly used as they mimic human obesity resulting from a high-fat diet.
- Acclimatization: Animals are acclimatized to the housing conditions and handling procedures to minimize stress-induced variability in food intake.
- Dosing: **Clortermine** hydrochloride, dissolved in a suitable vehicle (e.g., saline or water), would be administered via oral gavage or intraperitoneal injection. A range of doses would be tested to establish a dose-response relationship. A control group would receive the vehicle alone.
- Food and Water Intake Measurement: Following drug administration, food and water intake are meticulously measured at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).
- Body Weight Measurement: Body weight is recorded daily to assess the long-term effects of the drug on weight management.
- Data Analysis: The data is analyzed to determine the dose-dependent reduction in food intake and body weight compared to the control group. The ED<sub>50</sub> (the dose that produces 50% of the maximum effect) for appetite suppression can be calculated from the dose-response curve.

### In Vitro Monoamine Release Assays:

To confirm the mechanism of action, in vitro assays would be performed to measure the ability of **Clortermine** to induce the release of norepinephrine and serotonin.

- Cell Lines: Human embryonic kidney (HEK293) cells stably expressing the human norepinephrine transporter (hNET) or serotonin transporter (hSERT) are typically used.

- Radiolabeled Neurotransmitter Loading: The cells are incubated with a radiolabeled neurotransmitter (e.g., [<sup>3</sup>H]norepinephrine or [<sup>3</sup>H]serotonin) to allow for its uptake and accumulation.
- Compound Incubation: After washing away the excess radiolabeled neurotransmitter, the cells are incubated with varying concentrations of **Clortermine**.
- Measurement of Release: The amount of radioactivity released into the extracellular medium is measured using a scintillation counter.
- Data Analysis: The concentration-response curves are generated to determine the EC<sub>50</sub> (the concentration that elicits a half-maximal release) for norepinephrine and serotonin.

## Quantitative Data

Specific dose-response data from preclinical studies on **Clortermine** are not readily available in publicly accessible literature. However, based on its structural similarity to other phentermine derivatives, it is expected to exhibit a dose-dependent reduction in food intake and body weight in animal models.

Table 2: Hypothetical Preclinical Anorectic Efficacy of **Clortermine** in a Rat Model

| Dose (mg/kg, p.o.) | 24-hour Food Intake Reduction (%) | 14-day Body Weight Change (%) |
|--------------------|-----------------------------------|-------------------------------|
| Vehicle Control    | 0                                 | +2.5                          |
| 5                  | 15                                | -1.0                          |
| 10                 | 35                                | -3.5                          |
| 20                 | 50                                | -6.0                          |

Note: This table is illustrative and based on expected outcomes for a compound in this class. Actual data for **Clortermine** is not available.

## Clinical Development

The clinical development of anorectic drugs in the mid-20th century typically involved short-term, double-blind, placebo-controlled trials to assess efficacy and safety.

## Clinical Trial Protocol

A 1968 study provides some insight into the clinical evaluation of what was likely **Clortermine** (referred to as "chlorphentermine") in adolescents.<sup>[1]</sup> Based on the practices of that era, a typical clinical trial protocol would have included:

- Study Population: Overweight or obese subjects, in this case, adolescents.
- Study Design: A double-blind, placebo-controlled design where neither the participants nor the investigators knew who was receiving the active drug or a placebo.
- Intervention: Participants would receive a fixed dose of **Clortermine** hydrochloride or a matching placebo for a defined period, typically a few weeks to a few months.
- Efficacy Endpoints: The primary efficacy endpoint would be the change in body weight from baseline. Other endpoints might include changes in body mass index (BMI) and waist circumference.
- Safety and Tolerability: Adverse events would be recorded throughout the study. Vital signs, including blood pressure and heart rate, would be monitored regularly.
- Statistical Analysis: The mean weight loss in the **Clortermine** group would be compared to the placebo group to determine statistical significance.

## Clinical Efficacy and Safety

The 1968 study on "chlorphentermine" in 30 teenagers reported on its efficacy as an anorexigenic agent.<sup>[1]</sup> Unfortunately, the full details of the quantitative outcomes are not available in the abstract. However, for context, clinical trials of the related compound phentermine have shown a mean weight loss of 3.8 kg to 10.9 kg over 12 to 56 weeks, with 45.6% to 66.7% of patients achieving at least a 5% reduction in body weight.<sup>[2][3]</sup>

Table 3: Representative Clinical Trial Data for Phentermine (as a proxy for **Clortermine**)

| Study Duration | Treatment Group                    | Mean Weight Loss | % of Patients with $\geq 5\%$ Weight Loss |
|----------------|------------------------------------|------------------|-------------------------------------------|
| 12 Weeks       | Phentermine 30 mg                  | -8.1 kg          | 95.8%                                     |
| Placebo        | -1.7 kg                            | 20.8%            |                                           |
| 56 Weeks       | Phentermine/Topiramate (15mg/92mg) | -10.9 kg         | 66.7%                                     |
| Placebo        | -1.6 kg                            | 17.3%            |                                           |

Data from studies on phentermine and phentermine/topiramate combination therapy.[\[2\]](#)[\[3\]](#)

Common side effects associated with sympathomimetic amines like **Clortermine** include dry mouth, insomnia, and increased heart rate. Cardiovascular safety is a primary concern with this class of drugs.

## Signaling Pathways in Appetite Regulation

**Clortermine**'s anorectic effect is mediated through the complex interplay of neurotransmitters in the hypothalamus. The release of norepinephrine and serotonin influences the activity of key neuronal populations that regulate hunger and satiety.

## Hypothalamic Appetite Control

The arcuate nucleus of the hypothalamus contains two main populations of neurons with opposing effects on appetite:

- Orexigenic Neurons: These neurons co-express Neuropeptide Y (NPY) and Agouti-related peptide (AgRP) and stimulate food intake.
- Anorexigenic Neurons: These neurons co-express Pro-opiomelanocortin (POMC) and Cocaine- and Amphetamine-Regulated Transcript (CART) and suppress food intake.

Norepinephrine and serotonin released by **Clortermine** are thought to modulate the activity of these neurons. Serotonin is known to activate POMC neurons, leading to the release of  $\alpha$ -melanocyte-stimulating hormone ( $\alpha$ -MSH), which acts on melanocortin 4 receptors (MC4R) to

promote satiety. Norepinephrine has more complex effects, but its action on certain adrenergic receptors in the hypothalamus is also believed to contribute to appetite suppression.



[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Direct and indirect effects of liraglutide on hypothalamic POMC and NPY/AgRP neurons – Implications for energy balance and glucose control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Centrally Acting Drugs for Obesity: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Controlled-Release Phentermine/Topiramate in Severely Obese Adults: A Randomized Controlled Trial (EQUIP) - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Anorectic Agent Clortermine: A Technical and Historical Review]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1669244#historical-development-of-clortermine-as-an-anorectic\]](https://www.benchchem.com/product/b1669244#historical-development-of-clortermine-as-an-anorectic)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)